(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-chlorobenzyl chloride reacts with a thiol to form the 4-chlorobenzyl thioether . This intermediate is then subjected to further reactions involving imidazole derivatives and p-tolylmethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions such as temperature, pressure, and solvent choice are crucial to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as or .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may yield thiols or hydrocarbons .
Scientific Research Applications
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as or .
Medicine: Explored for its potential therapeutic effects, including or .
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism by which (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
(4-chlorobenzyl)thio derivatives: Compounds with similar linkages.
Imidazole derivatives: Compounds with similar rings.
Tolylmethanone derivatives: Compounds with similar structures.
Uniqueness
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-2-6-15(7-3-13)17(22)21-11-10-20-18(21)23-12-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPIRWQOIYWMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.